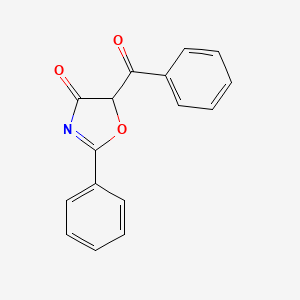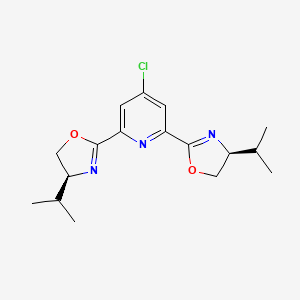
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyl group and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 4-chlorobenzoic acid with pyrrolidine in the presence of a base, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid: Similar structure but with an additional ketone group, which can alter its reactivity and biological activity.
4-(Pyrrolidin-1-yl)benzoic acid: Lacks the hydroxyl group, which can affect its solubility and interaction with molecular targets.
Pyrrolidin-2-one derivatives: These compounds have a similar pyrrolidine ring but different functional groups, leading to varied applications and properties.
Propriétés
Numéro CAS |
539827-14-0 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-hydroxy-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h3-4,7,13H,1-2,5-6H2,(H,14,15) |
Clé InChI |
WNLQICWMXJASTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
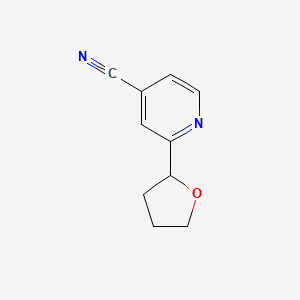
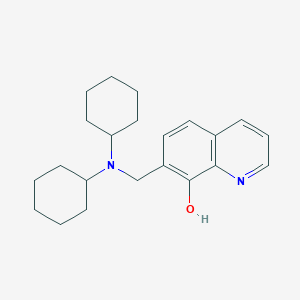
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
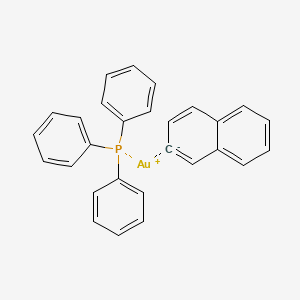
![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
